molecular formula C11H12FNO5S B8758375 methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester

methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester

Cat. No.: B8758375
M. Wt: 289.28 g/mol
InChI Key: MSMCRHMUBYTUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester: is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidinone ring, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Methanesulfonate Ester Formation: The final step involves the esterification of the oxazolidinone intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group within the oxazolidinone ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the oxazolidinone ring.

    Reduction: Alcohol derivatives of the oxazolidinone ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it may exhibit antibacterial and antifungal properties.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: It has potential as a lead compound in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of target enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester lies in its combination of a fluorophenyl group, an oxazolidinone ring, and a methanesulfonate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H12FNO5S

Molecular Weight

289.28 g/mol

IUPAC Name

[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate

InChI

InChI=1S/C11H12FNO5S/c1-19(15,16)17-7-10-6-13(11(14)18-10)9-4-2-3-8(12)5-9/h2-5,10H,6-7H2,1H3

InChI Key

MSMCRHMUBYTUJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of alcohol 103 (6.33 g, 30.0 mmol) in CH2Cl2 (60 mL) was treated with TEA (6.07 g, 8.36 mL, 60 mmol, 2.0 equiv) at 25° C., and the resulting mixture was cooled to 0-5° C. before MsCl (3.78 g, 2.55 mL, 33.0 mmol, 1.1 equiv) was dropwise introduced into the reaction mixture at 0-5° C. under N2. The resulting reaction mixture was subsequently stirred at 0-5° C. for 1 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (40 mL) and CH2Cl2 (40 mL). The two layers were separated, and the aqueous layer was extracted with CH2Cl2 (40 mL). The combined organic extracts were washed with H2O (2×40 mL) and saturated aqueous NaCl (40 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the desired (SR)-methanesulfonic acid 3-(3-fluoro-phenyl)-2-oxo-oxazolidin-5-ylmethyl ester 109 (7.69 g, 88.7% yield) as an off-white powder. This product was directly used in subsequent reactions without further purification. C11H12FNO5S, LCMS (EI) m/e 290 (M++H).
Quantity
6.33 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 mL
Type
reactant
Reaction Step Two

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